molecular formula C6H12N2O B14891003 N-ethylazetidine-1-carboxamide

N-ethylazetidine-1-carboxamide

Cat. No.: B14891003
M. Wt: 128.17 g/mol
InChI Key: IYXCXVJHLUYQDO-UHFFFAOYSA-N
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Description

N-Ethylazetidine-1-carboxamide is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with an ethyl group and a carboxamide functional group.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-ethylazetidine-1-carboxamide

InChI

InChI=1S/C6H12N2O/c1-2-7-6(9)8-4-3-5-8/h2-5H2,1H3,(H,7,9)

InChI Key

IYXCXVJHLUYQDO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylazetidine-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-ethylazetidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of N-ethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-ethylazetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylazetidine-1-carboxylic acid, while reduction can produce N-ethylazetidine .

Scientific Research Applications

N-ethylazetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Ring Size Substituents
N-ethylazetidine-1-carboxamide C₆H₁₂N₂O* 4-membered Ethyl (N), carboxamide (C1)
N-ethyl-N,4-dimethylpiperazine-1-carboxamide C₉H₁₉N₃O 6-membered Ethyl (N), N-methyl, 4-methyl, carboxamide

Notes:

  • Ring Strain : Azetidine’s four-membered ring introduces significant ring strain compared to piperazine’s more stable six-membered structure. This strain may enhance reactivity in azetidine derivatives.
  • Substituents: The piperazine derivative has additional methyl groups (N and 4-position), increasing its molecular weight (C₉H₁₉N₃O vs.

Physicochemical Properties

While explicit data for this compound are unavailable, general trends for azetidine vs. piperazine derivatives can be inferred:

  • Solubility : Piperazine derivatives often exhibit higher water solubility due to reduced steric hindrance and hydrogen-bonding capacity.
  • Stability : Azetidines may undergo ring-opening reactions under acidic or thermal conditions due to strain, whereas piperazines are generally more stable .

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